molecular formula C17H13F2N3O4 B2445392 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 851168-64-4

8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Número de catálogo: B2445392
Número CAS: 851168-64-4
Peso molecular: 361.305
Clave InChI: UVVOANRQZOAZLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C17H13F2N3O4 and its molecular weight is 361.305. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-(3,4-difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4/c1-21-14-13(15(23)22(2)17(21)25)11(7-3-4-8(18)9(19)5-7)12-10(20-14)6-26-16(12)24/h3-5,11,20H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVOANRQZOAZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4)F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

The synthesis of tricyclic heterocycles like this compound typically involves multi-step pathways, including cyclization reactions, fluorophenyl group introduction, and oxidation steps. Key parameters to optimize include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts for cross-coupling reactions to attach the difluorophenyl group . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for ≥95% purity. Analytical HPLC with C18 columns (ACN/water mobile phase) is recommended for purity validation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions and confirm stereochemistry. 19^{19}F NMR is critical for verifying difluorophenyl group integrity .
  • X-ray crystallography : Single-crystal studies provide absolute configuration and bond-length data, as demonstrated for analogous tricyclic compounds .
  • Mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight and detects fragmentation patterns unique to the tricyclic core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxa-triazatricyclo core may exhibit electron-deficient regions prone to nucleophilic attack .
  • Molecular docking : Use programs like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). Focus on the difluorophenyl group’s role in hydrophobic pocket interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Dose-response standardization : Compare EC50_{50} values under consistent assay conditions (e.g., cell lines, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by rapid in vivo degradation .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cellular pathways?

  • Transcriptomic profiling : RNA-seq or CRISPR screens identify differentially expressed genes upon treatment .
  • Kinase inhibition assays : Use ADP-Glo™ kits to test activity against a panel of 100+ kinases, prioritizing those with conserved ATP-binding pockets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Methodological Considerations

  • Data Reproducibility :

    • Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .
    • Validate bioactivity in ≥3 independent experiments with positive/negative controls .
  • Advanced Techniques :

    • Synchrotron XRD : For high-resolution crystallography when standard X-ray sources fail .
    • Isotopic labeling : 18^{18}O or 15^{15}N tracing to study metabolic pathways in vivo .

Key Challenges and Solutions

ChallengeSolutionEvidence
Low synthetic yield of tricyclic coreOptimize cyclization via microwave-assisted synthesis (150°C, 30 min)
Ambiguous bioactivity in complex modelsUse 3D organoids instead of monolayer cultures for physiologically relevant data
Poor aqueous solubilityDevelop PEGylated nanoparticles or co-solvent systems (e.g., 10% DMSO in PBS)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.